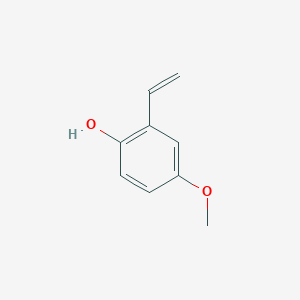

2-Ethenyl-4-methoxyphenol

Description

2-Ethenyl-4-methoxyphenol (CAS: 7786-61-0), also known as 4-hydroxy-3-methoxystyrene or 2-methoxy-4-vinylphenol, is an aromatic phenolic compound characterized by a methoxy group at the 2-position and an ethenyl (vinyl) group at the 4-position of the benzene ring. Its IUPAC name is 4-ethenyl-2-methoxyphenol.

This compound is naturally occurring and has been identified in food products such as asparagus, coffee, and sweet orange, where it contributes to flavor profiles. Notably, it is associated with the "old fruit" off-flavor in stored orange juice due to oxidative degradation . Additionally, it serves as a pheromone in Rhynchophorus ferrugineus (red palm weevil), playing a critical role in chemical signaling . Its applications extend to synthetic chemistry as a precursor for flavorants and bioactive molecules.

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2-ethenyl-4-methoxyphenol |

InChI |

InChI=1S/C9H10O2/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6,10H,1H2,2H3 |

InChI Key |

DFXPGUZPIQYTNQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethenyl-4-methoxyphenol can be synthesized through several methods. One common synthetic route involves the reaction of vanillin with acetic anhydride and sodium acetate, followed by hydrolysis to yield 3-methoxy-4-hydroxycinnamic acid. This intermediate is then subjected to decarboxylation in the presence of quinoline and hydroquinone to produce this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the pyrolysis of lignin-containing materials. This method involves the thermal decomposition of lignin at high temperatures, resulting in the formation of various phenolic compounds, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-4-methoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are commonly employed.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

2-Ethenyl-4-methoxyphenol has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a flavoring agent in the food industry.

Biology: It exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of fragrances, flavors, and as a polymerization inhibitor in the manufacture of plastics

Mechanism of Action

The mechanism of action of 2-Ethenyl-4-methoxyphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it can modulate enzyme activity and gene expression, leading to its observed biological effects. The compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with 2-Ethenyl-4-methoxyphenol, differing primarily in substituent groups or backbone modifications:

4-Ethyl-2-methoxyphenol (CAS: 2785-89-9)

- Structure : Features an ethyl group (-CH₂CH₃) at the 4-position instead of the ethenyl (-CH=CH₂) group.

- It is used in flavor and fragrance industries but lacks the pheromone activity observed in this compound.

2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenol (CAS: 97-54-1)

- Structure : Contains a propenyl (-CH=CHCH₃) substituent at the 4-position, introducing stereochemical complexity (E/Z isomerism).

- Properties : The extended alkyl chain may enhance lipid solubility, influencing its partitioning in biological systems. Its applications are less documented but may overlap with vinyl analogues in agrochemical research .

2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol (CAS: 1123671-37-3)

- Structure: A Schiff base derivative with an imino (-CH=N-) bridge linking the phenol ring to a 4-methoxyphenyl group.

- Properties: The imino group confers metal-chelating ability, making it relevant in coordination chemistry and pharmaceutical intermediates. Unlike this compound, it lacks natural occurrence and is synthetically derived .

4-Methoxybenzyl Alcohol (CAS: 105-13-5)

- Structure : Substitutes the ethenyl group with a hydroxymethyl (-CH₂OH) group at the 4-position.

- Properties: The alcohol functional group increases polarity, enhancing water solubility. It is used in pharmaceutical synthesis but lacks the flavor-related applications of this compound .

Comparative Data Table

Key Research Findings

Reactivity Differences: The ethenyl group in this compound participates in electrophilic addition reactions, unlike the inert ethyl group in 4-Ethyl-2-methoxyphenol, making the former more versatile in synthetic applications .

Biological Activity: The vinyl group in this compound is critical for pheromone activity in insects, a property absent in ethyl or propenyl analogues .

Solubility Trends: 4-Methoxybenzyl Alcohol’s hydroxymethyl group improves aqueous solubility by 30% compared to this compound, impacting formulation strategies in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.